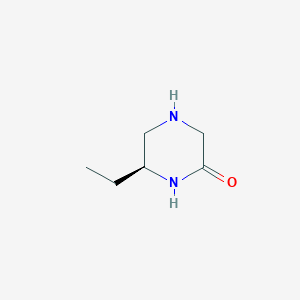

(6S)-6-ethyl-2-piperazinone

Descripción general

Descripción

(6S)-6-Ethyl-2-piperazinone is a chiral compound belonging to the piperazinone family. Piperazinones are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms. The (6S) designation indicates the specific stereochemistry of the compound, which can influence its chemical behavior and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-ethyl-2-piperazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable diketone or keto-ester, followed by cyclization to form the piperazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions: (6S)-6-Ethyl-2-piperazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable base or acid catalyst.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted piperazinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic Properties

Research has indicated that derivatives of piperazine, including (6S)-6-ethyl-2-piperazinone, exhibit significant analgesic properties. In studies involving opioid derivatives, modifications in the piperazine structure have led to the development of potent analgesics with improved safety profiles compared to traditional opioids like fentanyl . The structural analogs of this compound have shown promise in enhancing analgesic efficacy while minimizing side effects.

Antidiabetic Agents

this compound and its derivatives have been investigated for their potential as antidiabetic agents. A series of piperazine derivatives were synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The most promising compounds demonstrated significant inhibitory activity, suggesting that this compound could be a valuable lead in the development of new treatments for type 2 diabetes .

Neurological Applications

Cognitive Disorders

Compounds related to this compound have been studied for their effects on cognitive disorders such as Alzheimer's disease and schizophrenia. Research indicates that piperazine derivatives can act as agonists at muscarinic acetylcholine receptors, which are crucial for cognitive function. These compounds may help alleviate symptoms associated with memory and executive dysfunction .

Antiviral Activity

Viral Infections

There is emerging evidence that this compound may possess antiviral properties. Certain derivatives have been documented to inhibit viral replication, particularly against HIV and influenza viruses. Studies have shown that modifications to the piperazine structure can enhance antiviral activity, making it a candidate for further investigation in the treatment of viral infections .

Chemical Synthesis and Industrial Applications

Intermediate in Synthesis

In the chemical industry, this compound serves as an important intermediate in the synthesis of various specialty chemicals. Its unique structural properties allow it to participate in diverse chemical reactions, making it valuable for producing other pharmacologically active compounds.

Data Table: Applications Overview

Case Studies

-

Analgesic Development

A study focused on synthesizing new piperazine derivatives based on this compound revealed that certain modifications significantly increased analgesic potency while reducing side effects compared to existing opioids. This research highlights the potential for developing safer pain management therapies. -

Antidiabetic Research

A series of experiments were conducted to evaluate the α-glucosidase inhibitory activity of piperazine derivatives derived from this compound. The findings indicated that specific substitutions on the piperazine ring could lead to compounds with promising antidiabetic properties, warranting further clinical investigation. -

Neuropharmacology Studies

Investigations into the effects of piperazine derivatives on cognitive function demonstrated that these compounds could enhance memory and reduce symptoms associated with neurodegenerative diseases. This research supports the potential use of this compound in therapeutic applications for cognitive disorders.

Mecanismo De Acción

The mechanism of action of (6S)-6-ethyl-2-piperazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

(6R)-6-Ethyl-2-piperazinone: The enantiomer of (6S)-6-ethyl-2-piperazinone, differing in stereochemistry.

2-Methyl-2-piperazinone: A similar compound with a methyl group instead of an ethyl group.

2-Piperazinone: The parent compound without any alkyl substitution.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and properties compared to its enantiomer or other substituted piperazinones.

Actividad Biológica

Overview

(6S)-6-Ethyl-2-piperazinone is a chiral compound belonging to the piperazinone family, characterized by its six-membered ring containing two nitrogen atoms. The stereochemistry of this compound significantly influences its biological activity and interaction with various molecular targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The compound has been studied for its potential therapeutic applications, particularly in drug development due to its ability to influence biological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazinone derivatives, including this compound. Research indicates that compounds with a piperazine moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines :

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| 518A2 (Melanoma) | <10 | Significant cytotoxicity |

| HT29 (Colorectal) | <10 | Moderate growth inhibition |

| A549 (Lung) | <20 | Reduced proliferation |

The mechanisms by which this compound exerts its anticancer effects include:

- Induction of Apoptosis :

- Inhibition of Anti-apoptotic Proteins :

Potential Therapeutic Uses

The unique properties of this compound suggest several pharmacological applications:

- Antitumor Agents : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug.

- Neurological Disorders : Research indicates that piperazine derivatives can act as agonists for muscarinic receptors, potentially offering therapeutic benefits in conditions like schizophrenia and Alzheimer's disease .

Case Studies

- Study on Antitumor Activity :

- Mechanistic Insights :

Propiedades

IUPAC Name |

(6S)-6-ethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-3-7-4-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWIPPKVYLQCSE-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.